molecular formula C19H24N2O4 B2425234 2-{1,4-dioxaspiro[4.5]decan-8-yl}-N-(2-oxo-1-phenylazetidin-3-yl)acetamide CAS No. 1825345-69-4

2-{1,4-dioxaspiro[4.5]decan-8-yl}-N-(2-oxo-1-phenylazetidin-3-yl)acetamide

Cat. No.: B2425234
CAS No.: 1825345-69-4
M. Wt: 344.411
InChI Key: VNPMCGKJLNKVBW-UHFFFAOYSA-N
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Description

2-{1,4-dioxaspiro[45]decan-8-yl}-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,4-dioxaspiro[4.5]decan-8-yl}-N-(2-oxo-1-phenylazetidin-3-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-8-one, which can be synthesized from 2-acetylcyclohexanone through a series of reactions including ketal formation and subsequent functionalization . The final step involves the coupling of this intermediate with N-(2-oxo-1-phenylazetidin-3-yl)acetamide under specific reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{1,4-dioxaspiro[4.5]decan-8-yl}-N-(2-oxo-1-phenylazetidin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The spirocyclic structure can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-{1,4-dioxaspiro[4.5]decan-8-yl}-N-(2-oxo-1-phenylazetidin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1,4-dioxaspiro[4.5]decan-8-yl}-N-(2-oxo-1-phenylazetidin-3-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c22-17(12-14-6-8-19(9-7-14)24-10-11-25-19)20-16-13-21(18(16)23)15-4-2-1-3-5-15/h1-5,14,16H,6-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPMCGKJLNKVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC(=O)NC3CN(C3=O)C4=CC=CC=C4)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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